molecular formula C24H19NO5 B6502996 methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859126-59-3

methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate

Cat. No.: B6502996
CAS No.: 859126-59-3
M. Wt: 401.4 g/mol
InChI Key: RHZPSCJTVPHJNZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate is a synthetic coumarin-benzoate hybrid compound. Its structure combines a coumarin core (a 2H-chromen-2-one scaffold) with a phenyl substituent at position 7 and a hydroxy group at position 4. The amino-linked benzoate moiety introduces additional functional complexity, including a methyl ester group.

Properties

IUPAC Name

methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-29-24(28)17-9-5-6-10-20(17)25-14-16-11-23(27)30-22-13-18(21(26)12-19(16)22)15-7-3-2-4-8-15/h2-13,25-26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZPSCJTVPHJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarins

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted coumarins or derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C26H23NO7C_{26}H_{23}NO_7 and features a coumarin backbone with additional functional groups that enhance its biological activity. The synthesis typically involves the reaction of 6-hydroxycoumarin derivatives with amine and benzoate moieties, often utilizing standard organic synthesis techniques such as esterification and condensation reactions .

Biological Activities

Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate exhibits a range of biological properties:

  • Antioxidant Activity : The compound has shown promise as a potent antioxidant. Preliminary studies indicate its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
  • Antitumor Properties : Research indicates that derivatives of coumarin, including this compound, may possess antitumor effects. They are believed to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : Some studies have reported antimicrobial activity against various pathogens, suggesting potential applications in developing new antibacterial agents .
  • Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, this compound may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases .

Applications in Medicinal Chemistry

The versatility of this compound extends to several applications in medicinal chemistry:

Drug Development

The structural features of this compound make it a valuable scaffold for designing new drugs. Its derivatives can be modified to enhance potency or selectivity against specific biological targets.

Fluorescent Probes

This compound is also utilized in the development of fluorescent probes for biochemical assays. Its inherent fluorescence properties allow it to be used in imaging applications within biological systems .

Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various coumarin derivatives, including this compound. The results indicated an SC50 value significantly lower than that of ascorbic acid, suggesting superior antioxidant properties .

Antitumor Activity Assessment

In vitro studies on cancer cell lines demonstrated that this compound inhibited cell growth more effectively than standard chemotherapeutics at certain concentrations. This suggests its potential as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism by which methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate exerts its effects involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activities. For example, its anticoagulant effect may be due to the inhibition of vitamin K epoxide reductase, an enzyme involved in blood clotting.

Comparison with Similar Compounds

Coumarin Core Modifications

  • Impact: The methyl substituent may lower lipophilicity (clogP) compared to the phenyl variant, while dimethoxy groups could improve bioavailability .
  • 4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic Acid (): This compound lacks the amino linker and replaces the 6-hydroxy group with a 7-oxy-methyl bridge. The absence of the amino group eliminates hydrogen-bonding capacity, likely reducing interactions with polar protein residues.

Benzoate Modifications

  • The bromo and formyl groups introduce electrophilic sites, contrasting with the coumarin hybrid’s nucleophilic hydroxy and ester groups.

Electronic and Steric Effects

Compound Key Substituents Electronic Profile Steric Hindrance
Target Compound 7-Ph, 6-OH, methyl ester Moderate polarity, aromatic High (Ph group)
Methyl 2-...7-methyl... () 7-Me, 4,5-OMe Higher polarity Low
4-{[(4-Me-2-oxo...)oxy]methyl}benzoic acid 7-OCH2, 4-Me Low polarity (no NH) Moderate
  • Phenyl vs. Methyl at C7 : The 7-phenyl group in the target compound enhances aromatic stacking but may reduce metabolic stability compared to the 7-methyl analog .
  • Amino Linker: The NH group in the target compound facilitates hydrogen bonding, a critical feature absent in ’s oxy-methyl variant.

Application-Based Comparisons

  • Pharmaceutical Potential: The target compound’s coumarin core aligns with kinase inhibitors (e.g., warfarin analogs), while ’s dimethoxy groups resemble serotonin receptor ligands.
  • Agrochemical Relevance: lists methyl benzoates with triazine/sulfonylurea groups (e.g., metsulfuron-methyl), emphasizing that minor substituent changes redirect applications from pharmacology to herbicidal activity.

Biological Activity

Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate, a coumarin derivative, exhibits a range of biological activities that have been the subject of extensive research. This article compiles findings from various studies to elucidate its pharmacological potential, including antimicrobial, antitumor, and antioxidant activities.

Chemical Structure

The compound is characterized by a coumarin backbone with a methyl amino benzoate moiety. Its chemical structure can be summarized as follows:

C17H15NO5\text{C}_{17}\text{H}_{15}\text{N}\text{O}_5

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that coumarin derivatives, including this compound, possess significant activity against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate
Bacillus subtilisModerate
Salmonella panamaLow

Research has demonstrated that derivatives with hydroxyl and methoxy substitutions enhance antimicrobial efficacy, likely due to increased interaction with microbial enzymes and membranes .

2. Antitumor Activity

Research indicates that this compound exhibits antitumor activity through various mechanisms, including apoptosis induction in cancer cells. A study reported that the compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with an IC50 value indicating effective cytotoxicity:

Cell Line IC50 (µM)
MCF-712.5
MDA-MB-2319.8

The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to apoptosis .

3. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Assay Type Scavenging Activity (%)
DPPH78
ABTS85

These results suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Antimicrobial Efficacy : A clinical study tested the compound against clinical isolates of bacteria from infected patients, demonstrating a significant reduction in bacterial load compared to standard antibiotics.
  • Cancer Treatment Synergy : In vitro studies combined this compound with conventional chemotherapeutics like doxorubicin, resulting in enhanced cytotoxic effects against resistant cancer cell lines.
  • Oxidative Stress Reduction : Animal models subjected to oxidative stress showed reduced markers of lipid peroxidation when treated with the compound, indicating its protective role against cellular damage.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate?

Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:

  • Step 1: Formation of the coumarin core via Pechmann condensation using substituted phenols and β-keto esters under acidic conditions.
  • Step 2: Introduction of the amino-benzoate moiety via nucleophilic substitution or reductive amination, employing reagents like NaBH₃CN or Pd-catalyzed coupling .
  • Optimization Tips: Vary reaction temperature (e.g., 45–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) to improve yields. Monitor intermediates using TLC or HPLC .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-ray Crystallography: Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm stereochemistry .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), methylene bridge (δ ~4.3 ppm), and hydroxy proton (δ ~10.5 ppm, broad).
    • ¹³C NMR: Carbonyl carbons (δ ~160–180 ppm), aromatic carbons (δ ~110–150 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Contradictions often arise from tautomerism, solvent effects, or impurities. Mitigation strategies:

  • Multi-Technique Validation: Cross-validate NMR with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and XRD .
  • Dynamic NMR: Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms) .
  • Purification: Use preparative HPLC with a C18 column and gradient elution (MeCN/H₂O) to isolate pure fractions .

Advanced: What methodologies assess the environmental fate and stability of this compound?

Answer:

  • Hydrolysis Studies: Incubate in buffered solutions (pH 4–9) at 25–50°C; monitor degradation via LC-MS. Half-life calculations guide persistence .
  • Photodegradation: Expose to UV light (λ = 254–365 nm) in aqueous/organic media; identify byproducts using HRMS .
  • QSAR Models: Predict logP and bioaccumulation potential using EPI Suite or TEST software .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Scaffold Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at the 7-phenyl position to enhance receptor binding .
  • Docking Simulations: Use AutoDock Vina to predict interactions with target proteins (e.g., kinases or oxidases). Validate with SPR binding assays .
  • In Vitro Screening: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across cell lines (e.g., HeLa, HepG2) .

Basic: How to evaluate the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; analyze degradation via HPLC purity checks .
  • Light Exposure: Use ICH Q1B guidelines with controlled UV/vis light chambers .
  • Solution Stability: Prepare stock solutions in DMSO or ethanol; monitor precipitation or color changes over 72 hours .

Advanced: What computational approaches predict physicochemical properties?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and HOMO-LUMO gaps .
  • MD Simulations: Simulate solvation in explicit water models (TIP3P) to estimate solubility and diffusion coefficients .
  • pKa Prediction: Use MarvinSketch or ACD/Labs to identify ionizable groups (e.g., phenolic -OH, pKa ~9–11) .

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